Quinoline-2-carboximidamide Hydrochloride: A Technical Guide for Advanced Research
Quinoline-2-carboximidamide Hydrochloride: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of quinoline-2-carboximidamide hydrochloride, a heterocyclic compound poised at the intersection of established pharmacophores. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's core properties, synthesis, and potential applications, grounded in the established principles of medicinal chemistry.
Strategic Rationale: The Quinoline-Amidine Constellation
The scientific interest in quinoline-2-carboximidamide hydrochloride stems from the strategic fusion of two highly privileged scaffolds in drug discovery: the quinoline ring and the amidine functional group .
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The Quinoline Core : A bicyclic aromatic heterocycle, the quinoline nucleus is a cornerstone of medicinal chemistry.[1] It is present in numerous natural alkaloids and synthetic drugs, demonstrating a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure provides a robust framework for molecular recognition, while the nitrogen atom introduces a key site for hydrogen bonding and coordination.
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The Amidine Moiety : As one of the strongest organic bases, the amidine group (-C(=NH)NH₂) is typically protonated under physiological conditions, forming a resonance-stabilized amidinium cation.[5] This positive charge is a critical feature, enabling it to mimic protonated arginine or lysine residues, thereby acting as a potent inhibitor of enzymes like serine proteases.[6][7] Furthermore, this cationic group is a well-established DNA minor groove binder, a mechanism central to the activity of many antiprotozoal drugs.[8]
The combination of these two moieties in a single molecule creates a compelling candidate for investigation, suggesting potential synergies and novel mechanisms of action.
Caption: Rationale for the investigation of the title compound.
Core Physicochemical & Structural Properties
A precise understanding of the compound's fundamental properties is paramount for any experimental design, from solubility testing to analytical method development.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [9] |
| CAS Number | 110177-05-4 | [10] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [11] |
| Molecular Weight | 207.66 g/mol | [10] |
| Synonyms | Quinoline-2-carboxamidine HCl, Quinoline-2-carboximidamide HCl | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | [9] |
| InChIKey | AFLPOFCTEXEIOR-UHFFFAOYSA-N | [9] |
Predicted & Known Properties
As a hydrochloride salt, the compound is anticipated to exhibit improved aqueous solubility compared to its free base form, a critical attribute for biological testing and formulation development. It is typically supplied as a solid with a purity of ≥97%.[10] Standard storage conditions recommend maintaining the compound in a dry, inert atmosphere at 2-8°C to ensure long-term stability.[10]
Caption: 2D Structure of Quinoline-2-carboximidamide Hydrochloride.
Synthesis and Purification Protocol
The synthesis of amidines from nitriles is a classic transformation in organic chemistry. The Pinner reaction provides a reliable and well-documented pathway to Quinoline-2-carboximidamide hydrochloride from the readily available quinoline-2-carbonitrile.[12][13][14]
Causality of the Synthetic Route
The Pinner reaction is a two-stage process. Stage 1 involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile, forming a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). The use of anhydrous hydrogen chloride is critical; it activates the nitrile by protonating the nitrogen, making the carbon atom more electrophilic for attack by the alcohol. Anhydrous conditions prevent premature hydrolysis of the nitrile or the Pinner salt to the corresponding amide or ester.[14]
In Stage 2 , the isolated Pinner salt is treated with ammonia (or an ammonium salt). The ammonia displaces the alkoxy group of the imidate to form the final amidine hydrochloride. This aminolysis step is typically efficient and proceeds under mild conditions.
Caption: Workflow for the synthesis via the Pinner Reaction.
Step-by-Step Experimental Protocol
Materials:
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Quinoline-2-carbonitrile
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Anhydrous Ethanol (EtOH)
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Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
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Ammonia (gas or solution in anhydrous ethanol)
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Round-bottom flasks, gas dispersion tube, magnetic stirrer, ice bath
Protocol:
Stage 1: Formation of Ethyl quinoline-2-carboximidate hydrochloride (Pinner Salt)
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Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.
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Dissolution: Dissolve quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile). Add anhydrous diethyl ether to the solution.
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Acidification: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution.[14] The reaction is exothermic and a precipitate (the Pinner salt) will begin to form.
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Reaction: Continue bubbling HCl until the solution is saturated and precipitation is complete. Seal the flask and allow it to stand in the cold (e.g., 4°C) for 12-24 hours to ensure complete reaction.
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Isolation: Collect the precipitated Pinner salt by filtration under a dry atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the salt under vacuum.
Stage 2: Conversion to Quinoline-2-carboximidamide Hydrochloride
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Suspension: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a stirrer.
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Aminolysis: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol.
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Reaction: Stir the reaction mixture at room temperature for several hours until TLC or HPLC analysis indicates the complete consumption of the Pinner salt.
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Work-up: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure quinoline-2-carboximidamide hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is the gold standard for assessing the purity of the final compound and monitoring reaction progress.
Protocol:
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Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
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Mobile Phase: A gradient elution is recommended for separating the polar product from less polar starting materials and intermediates.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (for MS-compatibility, use formic acid).[16]
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., 225 nm).[17] A PDA detector is advantageous for assessing peak purity.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[18]
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.[18]
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¹H NMR: The proton spectrum is expected to show distinct signals for the seven aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be characteristic of a 2-substituted quinoline.[19] Additionally, broad signals corresponding to the exchangeable protons of the amidinium group (-NH₂) and the hydrochloride counter-ion will be present, likely in the downfield region.
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¹³C NMR: The carbon spectrum will show ten signals: nine for the quinoline ring carbons and one for the amidine carbon (C=N).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment.
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HSQC will correlate each proton to its directly attached carbon.
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HMBC will reveal 2- and 3-bond correlations, allowing for the complete assembly of the molecular structure, for instance, by correlating the H-3 proton to the C-2 and amidine carbons.[18]
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Potential Applications & Future Directions
The structural features of quinoline-2-carboximidamide hydrochloride suggest several promising avenues for research and development.
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Antimicrobial & Antiprotozoal Agents: The combination of a quinoline scaffold with a cationic amidine group makes this compound a prime candidate for evaluation against various pathogens. The amidine can target the DNA minor groove of parasites like Leishmania or Trypanosoma, while the quinoline moiety could contribute to intercalative binding or other mechanisms.[2][8]
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Enzyme Inhibition: As a bioisostere of arginine, the amidinium group can target the S1 specificity pocket of trypsin-like serine proteases, which play roles in coagulation, inflammation, and cancer.[6]
-
Anticancer Therapeutics: Quinoline derivatives are widely studied as anticancer agents, with mechanisms including topoisomerase inhibition and protein kinase inhibition.[4] The addition of the amidine group could enhance these activities or introduce new ones, such as targeting P2X7 receptors.[20]
Safety & Handling
No specific toxicology data is available for quinoline-2-carboximidamide hydrochloride. Therefore, precautions should be based on the properties of the parent quinoline scaffold and general laboratory safety principles. Quinoline itself is classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere.[10]
References
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (NIH). Available at: [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]
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Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Taylor & Francis Online. Available at: [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
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Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. Available at: [Link]
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Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. Available at: [Link]
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Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]
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Pinner reaction. Wikipedia. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
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Amidine. Wikipedia. Available at: [Link]
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Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. Available at: [Link]
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Pinner Reaction. NROChemistry. Available at: [Link]
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A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (NIH). Available at: [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]
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Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
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Quinoline-2-carboximidamide hydrochloride. PubChem. Available at: [Link]
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. Available at: [Link]
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Quinoline-2-carboximidamide hydrochloride. Lead Sciences. Available at: [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. Available at: [Link]
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Pinner Reaction. YouTube. Available at: [Link]
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